molecular formula C16H19N3O3 B10982085 N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B10982085
M. Wt: 301.34 g/mol
InChI Key: QXYIRWVPRKSSHJ-UHFFFAOYSA-N
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Description

N-[2-(FURAN-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a furan ring and a hexahydrocinnolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(FURAN-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(furan-2-yl)ethyl bromide.

    Synthesis of the Hexahydrocinnolinone Moiety: This involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic conditions to form the hexahydrocinnolinone ring.

    Coupling Reaction: The final step involves coupling the furan-2-yl ethyl intermediate with the hexahydrocinnolinone moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(FURAN-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the hexahydrocinnolinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the hexahydrocinnolinone moiety.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

N-[2-(FURAN-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(FURAN-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or neurotransmission.

    Pathways Involved: It could modulate pathways such as the NF-κB pathway in inflammation or the GABAergic pathway in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-yl)ethyl]acetamide: A simpler analog with similar furan-based structure but lacking the hexahydrocinnolinone moiety.

    2-(Furan-2-yl)ethylamine: Another analog with an amine group instead of the acetamide group.

Uniqueness

N-[2-(FURAN-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its combination of a furan ring and a hexahydrocinnolinone moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C16H19N3O3/c20-15(17-8-7-13-5-3-9-22-13)11-19-16(21)10-12-4-1-2-6-14(12)18-19/h3,5,9-10H,1-2,4,6-8,11H2,(H,17,20)

InChI Key

QXYIRWVPRKSSHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CC=CO3

Origin of Product

United States

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